
N-(4-chlorophenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H13ClN2O3S and its molecular weight is 396.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis and manipulation of thiophene-carboxamide derivatives, including compounds similar to N-(4-chlorophenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide, have been explored for their unique chemical properties and reactions. For instance, thiophene-3-carboxamides have been shown to undergo dearomatising cyclisation when treated with lithium diisopropylamide (LDA), leading to rearrangements that transform the products into pyrrolinones, azepinones, or partially saturated azepinothiophenes (Clayden, Turnbull, Helliwell, & Pinto, 2004). Another study demonstrated the synthesis of four new N-(p-chlorophenyl) carboxamides and their exposure to UV oxidative irradiation, showcasing a method for creating benzofuro- and benzothieno-phenanthridones (Karminski-Zamola & Bajić, 1989).
Antipathogenic Activity
A study on new thiourea derivatives, which share a structural motif with the compound , revealed significant anti-pathogenic activity against bacterial strains capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications of similar compounds in the development of novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Biological Evaluation
The biological evaluation of various novel 4-arylthiophene-2-carbaldehyde compounds, which are structurally related to the compound of interest, showed good antibacterial, haemolytic, antiurease, and nitric oxide (NO) scavenging activities. Specifically, one derivative demonstrated excellent antibacterial activity against Pseudomonas aeruginosa and was also found to be the best NO scavenger (Ali et al., 2013).
Antimicrobial Activities
Compounds synthesized from N-(4-chlorophenyl)-3-oxobutanamide and thiourea, which are chemically related to this compound, were evaluated for their antimicrobial activities. Some of these compounds exhibited significant inhibition on bacterial and fungal growth, highlighting the potential antimicrobial application of similar compounds (Akbari et al., 2008).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3S/c21-12-7-9-13(10-8-12)22-20(25)18-17(14-4-1-2-5-15(14)26-18)23-19(24)16-6-3-11-27-16/h1-11H,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKDVHRTCSLWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B2960092.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2960093.png)
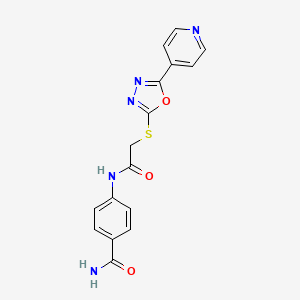
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2960095.png)
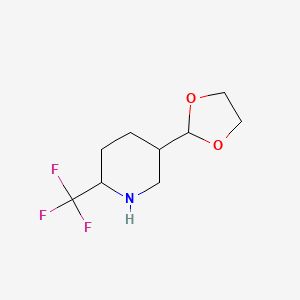
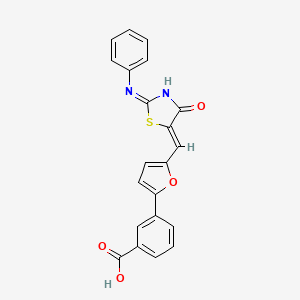

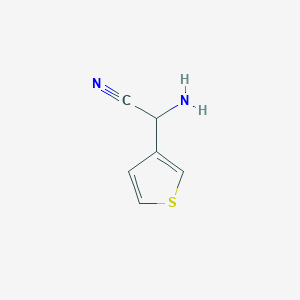
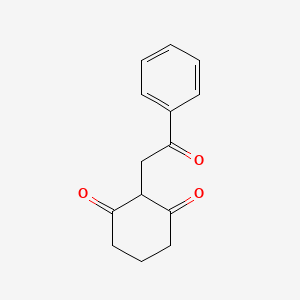
![1-(4-bromophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B2960104.png)
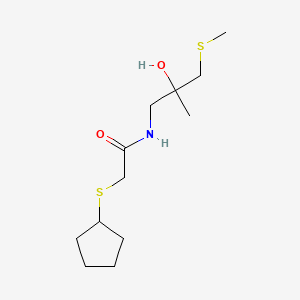
![4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol](/img/structure/B2960109.png)


